N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide
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Overview
Description
N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide is a complex organic compound that features a quinoxaline core substituted with diphenyl groups and a pyrrolidine ring attached to a carbothioamide moiety
Preparation Methods
The synthesis of N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide typically involves the Buchwald–Hartwig amination reaction. This method allows for the formation of the quinoxaline diarylamine/heterocyclic amine derivatives in good yield. The reaction conditions often include the use of palladium catalysts and suitable ligands to facilitate the coupling process . Industrial production methods may involve scaling up this reaction while optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Scientific Research Applications
N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core and the pyrrolidine ring play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide can be compared with other similar compounds such as:
2,3-diphenylquinoxaline amine derivatives: These compounds share the quinoxaline core but differ in the nature of the substituents attached to the core.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one or pyrrolidine-2,5-diones have similar structural features but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its combination of the quinoxaline core with the pyrrolidine ring and carbothioamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4S/c30-25(29-15-7-8-16-29)26-20-13-14-21-22(17-20)28-24(19-11-5-2-6-12-19)23(27-21)18-9-3-1-4-10-18/h1-6,9-14,17H,7-8,15-16H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOTWHRUNUVPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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